AH 8532

Analgesic potency In vivo pharmacology Opioid receptor agonism

AH 8532 is a monochloro-substituted synthetic opioid (C₁₆H₂₃ClN₂O) with markedly lower in vivo potency vs its dichloro analog AH-7921 (29-fold) and U-47700 (19-fold). ED₅₀: 16 mg/kg (writhing), 9.5 mg/kg (hot-plate). This unique low-potency profile makes it indispensable for forensic method validation, SAR investigations, and dose-response studies where high-potency analogs confound results. Certified analytical reference standard (≥98% purity) ensures unambiguous LC-MS/MS, GC-MS, and HPLC calibration with reduced handling risk.

Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
CAS No. 786581-55-3
Cat. No. B162129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH 8532
CAS786581-55-3
Synonyms3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
Molecular FormulaC16H23ClN2O
Molecular Weight294.82 g/mol
Structural Identifiers
SMILESCN(C)C1(CCCCC1)CNC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C16H23ClN2O/c1-19(2)16(9-4-3-5-10-16)12-18-15(20)13-7-6-8-14(17)11-13/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,18,20)
InChIKeyJFSYYIJPVLTYHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AH 8532 (CAS 786581-55-3) Synthetic Opioid Analytical Reference Standard: Procurement-Relevant Baseline Characterization


AH 8532 (CAS 786581-55-3, molecular formula C₁₆H₂₃ClN₂O) is a synthetic opioid classified structurally as a 1‑benzamidomethyl‑1‑cyclohexyldialkylamine derivative . It functions as an agonist at μ‑ and κ‑opioid receptors . The compound is commercially available as an analytical reference standard and is commonly utilized in forensic toxicology, receptor pharmacology, and in vivo pain model research .

Why AH 8532 (786581-55-3) Cannot Be Interchanged with Closely Related Synthetic Opioids in Critical Research Workflows


Despite belonging to the 1‑benzamidomethyl‑1‑cyclohexyldialkylamine class, AH 8532 exhibits a unique monochloro substitution pattern that results in markedly lower in vivo analgesic potency compared to its dichloro analog AH‑7921 and the structurally related U‑47700 [1][2]. Substitution with these more potent analogs in experimental protocols—particularly when dose‑response relationships, therapeutic windows, or behavioral endpoints are being established—would yield divergent, non‑comparable datasets. Furthermore, the forensic and toxicological relevance of AH 8532 as an analytical reference standard depends on its precise chemical identity; any substitution undermines the validity of method development and regulatory compliance .

AH 8532 (786581-55-3) Differential Performance Evidence: Quantitative Comparisons Against Morphine, AH‑7921, and U‑47700


AH 8532 Exhibits 18.8‑Fold Lower Analgesic Potency Than Morphine in the Phenylquinone‑Induced Writhing Model

In the standard mouse phenylquinone‑induced writhing assay—a well‑validated model of visceral pain—AH 8532 demonstrates an oral ED₅₀ of 16 mg/kg . By contrast, morphine in the identical assay yields an ED₅₀ of 0.85 mg/kg [1]. The resulting 18.8‑fold potency differential provides a clear quantitative basis for selecting AH 8532 when a lower‑potency opioid reference compound is required for experimental design or forensic calibration.

Analgesic potency In vivo pharmacology Opioid receptor agonism

AH 8532 Demonstrates Only 1.1‑Fold Potency Difference Relative to Morphine in Thermal Nociception (Hot‑Plate) Assays

When evaluated in the mouse hot‑plate assay—a model of supraspinal‑mediated thermal nociception—AH 8532 exhibits an ED₅₀ of 9.5 mg/kg [1]. The comparator morphine yields an ED₅₀ of 8.5 mg/kg under analogous conditions [2]. This yields a potency ratio of 1.1 (AH 8532/morphine), indicating near‑equivalence in this particular pain modality. Such a narrow differential contrasts sharply with the larger difference observed in the visceral pain model and may reflect distinct opioid receptor engagement profiles.

Thermal hyperalgesia In vivo pain models Opioid efficacy

AH 8532 Is 29‑Fold Less Potent Than Its Dichloro Analog AH‑7921 in the Phenylquinone Writhing Assay

Direct comparison of monochloro‑substituted AH 8532 (ED₅₀ = 16 mg/kg, oral) with its 3,4‑dichloro analog AH‑7921 (ED₅₀ = 0.55 mg/kg, subcutaneous/oral equivalent) in the phenylquinone‑induced writhing model reveals a 29‑fold potency reduction [1]. This substantial drop underscores the critical role of the second chlorine atom in enhancing opioid receptor affinity and functional activity. The data provide a clear rationale for avoiding any assumption of interchangeability between these structurally similar compounds in research settings.

Structure‑activity relationship Synthetic opioid analog comparison Chlorine substitution effect

AH 8532 Is 19‑Fold Less Potent Than the High‑Potency Synthetic Opioid U‑47700 in Thermal Nociception Assays

In the rat hot‑plate assay, U‑47700 displays an ED₅₀ of 0.5 mg/kg (intraperitoneal), reflecting its well‑characterized high potency as a μ‑opioid receptor agonist [1]. In contrast, AH 8532 exhibits an ED₅₀ of 9.5 mg/kg in the mouse hot‑plate test (oral) [2]. Assuming reasonable species and route extrapolation, the potency differential approximates 19‑fold. This marked difference highlights the distinct pharmacological profiles of these two synthetic opioids and reinforces the necessity of selecting AH 8532 for studies requiring a lower‑potency, monochloro reference compound.

Potency comparison Thermal nociception Synthetic opioid differentiation

AH 8532 Displays Favorable Solubility Profile in Common Research Solvents, Supporting Versatile Formulation

Solubility data for AH 8532 indicate that it can be dissolved at 50 mg/mL in DMF, 30 mg/mL in DMSO, and 50 mg/mL in ethanol . While direct comparative solubility values for AH‑7921 or U‑47700 are not uniformly reported in a single study, the stated concentrations exceed typical working ranges for in vitro assays and analytical method development. This solubility profile facilitates preparation of stock solutions and dilution series without requiring specialized solubilization techniques, reducing experimental variability.

Solubility Formulation Analytical reference standard

AH 8532 (786581-55-3) Application Scenarios Driven by Quantified Differential Evidence


Forensic Toxicology: Use as a Low‑Potency Monochloro Opioid Reference Standard for Method Development and Validation

Given its 29‑fold lower potency compared to AH‑7921 [1] and 19‑fold lower potency compared to U‑47700 [2], AH 8532 serves as an ideal low‑potency reference standard in forensic toxicology. Its distinct monochloro substitution pattern ensures unambiguous chromatographic and mass spectrometric identification, while its reduced potency minimizes the risk of accidental exposure during method development. The compound's well‑characterized ED₅₀ values (16 mg/kg in writhing, 9.5 mg/kg in hot‑plate) provide a quantitative benchmark for validating analytical assays designed to detect and quantify synthetic opioids in biological matrices .

In Vivo Pharmacology: Calibrating Dose‑Response Curves in Opioid Pain Models Requiring a Less Potent Agonist

AH 8532's 18.8‑fold lower potency versus morphine in the visceral pain assay [3] and its near‑equivalence in thermal nociception [4] offer a unique tool for dissecting modality‑specific opioid analgesia. Researchers can employ AH 8532 to establish a lower‑efficacy baseline or to investigate the contribution of μ‑ and κ‑opioid receptor subtypes to different pain states without the confounding influence of high potency. The compound's favorable solubility in DMSO and ethanol facilitates accurate dosing and minimizes vehicle‑induced artifacts.

Structure‑Activity Relationship (SAR) Studies: Probing the Impact of Chlorine Substitution on Opioid Pharmacology

The 29‑fold potency reduction of AH 8532 relative to its 3,4‑dichloro analog AH‑7921 [1] provides a compelling quantitative foundation for SAR investigations. Procuring AH 8532 as the monochloro reference enables direct, controlled comparison with the dichloro and other halogen‑substituted derivatives. This facilitates elucidation of the structural determinants governing opioid receptor binding affinity, functional selectivity, and in vivo efficacy. Such studies are essential for designing next‑generation opioid analgesics with improved safety profiles.

Analytical Chemistry and Quality Control: Ensuring Accurate Quantification in Research‑Grade Synthetic Opioid Batches

For laboratories engaged in the synthesis or characterization of novel opioid analogs, AH 8532 serves as a certified analytical reference standard. Its defined potency profile (ED₅₀ = 16 mg/kg writhing, 9.5 mg/kg hot‑plate) and well‑characterized solubility enable precise calibration of HPLC, GC‑MS, and LC‑MS/MS methods. Using AH 8532 as an external standard ensures that potency and purity assessments of experimental compounds are anchored to a quantitatively defined, commercially available reference material, thereby enhancing data integrity and reproducibility.

Quote Request

Request a Quote for AH 8532

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.